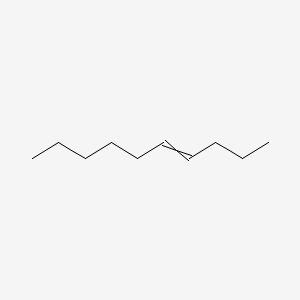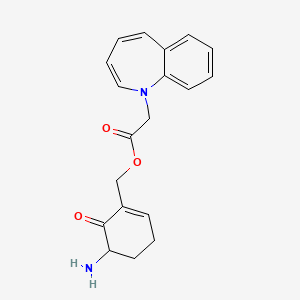
Amyl Amylen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl Amylen is a natural product found in Angelica gigas with data available.
Aplicaciones Científicas De Investigación
Lipid Nanoparticle Systems for Gene Therapies
Amyl amylen, a component of lipid nanoparticle (LNP) systems, is instrumental in gene therapies. LNPs are leading non-viral delivery systems for genetic drugs like siRNA, mRNA, or plasmid DNA, used for silencing pathological genes, expressing therapeutic proteins, or gene-editing. LNPs demonstrate advantages in potency, payload, and design flexibility, crucial for gene therapy's potential. A significant application includes treating transthyretin-induced amyloidosis, an otherwise untreatable disease, with LNP siRNA drugs (Cullis & Hope, 2017).
Understanding Protein Misfolding Diseases
Amyl amylen's relation to amyloid structures contributes to understanding protein aggregation and amyloid formation, key to researching debilitating diseases like Alzheimer's and type II diabetes. This knowledge aids in exploring the functional forms of peptides and proteins, maintaining protein homeostasis, and avoiding protein metastasis (Knowles, Vendruscolo, & Dobson, 2014).
Advances in Alzheimer's Disease Research
Amyl amylen is significant in Alzheimer's disease research, particularly in understanding amyloid β-protein's role. Studies focusing on amyloid-β protein's accumulation and cytotoxicity have provided insights into Alzheimer's disease's pathogenesis and potential therapeutic targets (Selkoe, 1999); (Selkoe, 1996); (Selkoe, 2000).
Amyloid β-Protein and Genetic Interventions
Research in Alzheimer's disease also includes using small-molecule anionic sulphonates or sulphates to interfere with amyloid formation, suggesting potential therapeutic applications (Kisilevsky et al., 1995). Additionally, targeting Alzheimer's disease genes with RNA interference for silencing mutant alleles presents an effective strategy (Miller et al., 2004).
Propiedades
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decene | |
CAS RN |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


